Benzotriazole-5-carboxylic acid

Catalog No.
S3715405
CAS No.
60932-58-3
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotriazole-5-carboxylic acid

CAS Number

60932-58-3

Product Name

Benzotriazole-5-carboxylic acid

IUPAC Name

2H-benzotriazole-5-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10)

InChI Key

GUOVBFFLXKJFEE-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C=C1C(=O)O

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)O
  • Retinoid X Receptor (RXR) Modulator

    Studies suggest BTCA may act as a partial agonist for RXR, a nuclear receptor involved in various cellular processes. A 2003 study by Ohsawa et al. explored the retinoid X receptor partial agonistic activity of 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid, a derivative of BTCA. The research aimed to develop more potent RXR agonists [].

  • Metabolic Stability

    Some research indicates BTCA exhibits stability towards oxidative metabolism, both in vitro and in vivo. This property could be valuable for developing drugs as it can influence their efficacy and duration of action. A study by Sigma-Aldrich mentions this characteristic of BTCA [].

Benzotriazole-5-carboxylic acid is an organic compound with the molecular formula C7H5N3O2C_7H_5N_3O_2 and a molecular weight of 163.13 g/mol. It is a derivative of benzotriazole, characterized by the presence of a carboxylic acid group at the 5-position of the benzotriazole ring. This compound is notable for its applications in various fields, including materials science and biochemistry, due to its unique chemical properties and biological activities.

, primarily due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters. This reaction typically requires an acid catalyst and can be performed under reflux conditions.
  • Amidation: The carboxylic acid can react with amines to form amides, which are important in drug development.
  • Decarboxylation: Under certain conditions, benzotriazole-5-carboxylic acid can undergo decarboxylation, leading to the formation of benzotriazole.

Benzotriazole-5-carboxylic acid exhibits various biological activities:

  • Antimicrobial Properties: Research indicates that it has antimicrobial effects against certain bacteria and fungi, making it a candidate for use in pharmaceuticals.
  • Selective Agonist Activity: Some studies have identified derivatives of benzotriazole-5-carboxylic acid as selective small-molecule agonists for specific receptors, suggesting potential applications in pharmacology .
  • Ligand Properties: It has been used as a bifunctional ligand in coordination chemistry, facilitating the synthesis of complex metal-organic frameworks .

Several methods exist for synthesizing benzotriazole-5-carboxylic acid:

  • From 3,4-Diaminobenzoic Acid:
    • A common method involves the diazotization of 3,4-diaminobenzoic acid followed by cyclization. This process typically occurs in an acidic medium at low temperatures (0-5 °C) and yields high purity .
  • Using Carboxylation Reactions:
    • Benzotriazoles can be synthesized via carboxylation reactions involving various reagents under controlled conditions.
  • Alternative Synthetic Routes:
    • Multiple synthetic routes have been documented, allowing for flexibility depending on available starting materials and desired yields .

Benzotriazole-5-carboxylic acid has diverse applications across various fields:

  • Corrosion Inhibitors: It is utilized in formulations to prevent corrosion in metals, especially in aqueous environments.
  • Photostabilizers: The compound is employed as a photostabilizer in plastics and coatings to enhance UV resistance.
  • Pharmaceutical Intermediates: Its derivatives are explored for potential therapeutic uses due to their biological activity.

Studies on the interactions of benzotriazole-5-carboxylic acid with other molecules reveal its potential as a ligand in coordination chemistry. It can form complexes with transition metals, influencing their properties and reactivity. Additionally, its role as an agonist in receptor studies highlights its significance in drug design and development .

Benzotriazole-5-carboxylic acid shares structural similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Methyl-benzotriazole-5-carboxylic acidC8H7N3O2C_8H_7N_3O_2Methyl substitution enhances lipophilicity
BenzotriazoleC7H5N3C_7H_5N_3Lacks carboxylic functionality; primarily used as a corrosion inhibitor
1-Alkyl-benzotriazole-5-carboxylic acidsVariesAlkyl substitution leads to selective receptor activity

Benzotriazole-5-carboxylic acid is unique due to its specific carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both a ligand and an active pharmaceutical ingredient sets it apart from simpler derivatives like benzotriazole itself.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

163.038176411 g/mol

Monoisotopic Mass

163.038176411 g/mol

Heavy Atom Count

12

Wikipedia

Benzotriazole-5-carboxylic acid

Use Classification

Corrosion inhibitors -> Transformation products

General Manufacturing Information

1H-Benzotriazolecarboxylic acid: ACTIVE

Dates

Last modified: 08-20-2023

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